molecular formula C13H17NO B2420999 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1448855-03-5

2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No. B2420999
CAS RN: 1448855-03-5
M. Wt: 203.285
InChI Key: PDZYSSZRHPBYBK-UHFFFAOYSA-N
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Description

“2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” is a heterocyclic compound. It is also known as DOQ. The molecular formula of this compound is C13H17NO , and its molecular weight is 203.28 .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” consists of a spiro[oxane-4,3’-quinoline] ring system . The exact structure would require further analysis or experimental data for confirmation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dihydro-1’H-spiro[oxane-4,3’-quinoline]” are not fully detailed in the sources I found. It is known that the molecular formula is C13H17NO and the molecular weight is 203.28 .

Scientific Research Applications

Synthesis and Heterocyclic System Development

Research has shown that interactions involving 3',4'-dihydro-1'H-spiro[cycloalkane-1,2'-quinolines] can lead to the development of new heterocyclic systems. Specifically, a study by Medvedeva et al. (2014) demonstrated that these interactions can result in 6'-methyl-5',6'-dihydrospiro[cycloalkane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-diones. These compounds were further used in cyclocondensation with various dinucleophiles, showcasing their potential in synthesizing diverse heterocyclic structures (Medvedeva et al., 2014).

Photophysical Properties and Cross-Coupling Reactions

In another study, Silva et al. (2021) synthesized 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] and explored their photophysical properties. This research provided insights into the π → π* and n → π* transitions, demonstrating the compounds' high emission properties and significant Stokes shifts, which are crucial for various applications in photophysics (Silva et al., 2021).

Molecular Architecture and Chemoselective Hydrogenation

Furthermore, Li et al. (2019) developed spiro-bicyclic bisborane catalysts for the chemoselective and enantioselective hydrogenation of quinolines. This research highlighted the catalysts' efficiency in yielding high enantiomeric excesses and demonstrated their broad functional-group tolerance, which is significant for organic synthesis and drug discovery (Li et al., 2019).

Synthesis of Fluorescent Compounds

Dabiri et al. (2011) conducted a study on the synthesis of fluorescent spiro[benzopyrazoloquinoline-indoline]triones and spiro[acenaphthylenebenzopyrazoloquinoline]triones. Their research involved a three-component condensation reaction, highlighting the potential of these compounds in fluorescence and imaging applications (Dabiri et al., 2011).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

spiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-13(10-14-12)5-7-15-8-6-13/h1-4,14H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZYSSZRHPBYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=CC=CC=C3NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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